2-chloro-N-cyclopropyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide
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Overview
Description
2-chloro-N-cyclopropyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a cyclopropyl group, a phenyl-pyrazole moiety, and a chloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a phenylboronic acid and a halogenated pyrazole derivative.
Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Chloroacetamide formation: The final step involves the reaction of the intermediate with chloroacetyl chloride to form the desired chloroacetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopropyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization reactions: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Substitution reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction can yield N-oxides or amines, respectively.
Scientific Research Applications
2-chloro-N-cyclopropyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-cyclopropyl-ethyl)-N-phenyl-benzamide
- 4-chloro-N-(1-cyclopropyl-ethyl)-N-phenyl-benzamide
- N-(2-(4-chloro-phenyl)-ethyl)-benzamide
Uniqueness
2-chloro-N-cyclopropyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide is unique due to its specific combination of structural features, including the cyclopropyl group, phenyl-pyrazole moiety, and chloroacetamide group
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c16-8-15(20)18(13-6-7-13)10-12-9-17-19(11-12)14-4-2-1-3-5-14/h1-5,9,11,13H,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPLOHCISFAFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN(N=C2)C3=CC=CC=C3)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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